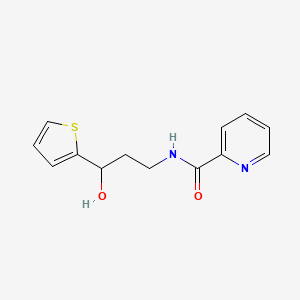
N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide, also known as THPP, is a chemical compound with the molecular formula C13H14N2O2S . It has recently gained attention in various fields of research due to its biological properties and potential applications in industry.
Molecular Structure Analysis
The molecular structure of this compound consists of a picolinamide moiety linked to a thiophene ring via a 3-hydroxypropyl chain . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are crucial for its handling and storage . Unfortunately, the specific values for these properties were not available in the sources I found.Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide and its derivatives are critical in the synthesis of biologically active compounds. The synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide, for example, demonstrates the compound's role as an intermediate in producing molecules with potential anticancer properties. This process illustrates the compound's contribution to developing new therapeutic agents targeting specific molecular pathways in cancer cells, highlighting the compound's significance in the realm of medicinal chemistry (Xiong et al., 2018).
Catalysis and Chemical Transformations
The application of this compound extends to catalysis, where its derivatives facilitate various chemical transformations. The work on cobalt-catalyzed C(sp2)-H carbonylation of phenylglycinol derivatives using picolinamide as a directing group is a case in point. This method offers a pathway to access valuable enantiopure 3-substituted isoindolinone derivatives, showcasing the compound's utility in creating complex molecules with high precision and efficiency (Lukasevics et al., 2020).
Molecular Docking and Computational Studies
This compound also finds application in computational chemistry, where it aids in understanding molecule-protein interactions. Quantum computational, spectroscopic, and molecular docking studies on N-(4-hydroxyphenyl)picolinamide provide insights into its behavior at the molecular level. These studies offer a deeper understanding of the compound's chemical activity, reactivity, and potential biological interactions, underscoring its role in drug development and molecular biology research (Singh et al., 2021).
Advanced Material Development
In the realm of materials science, derivatives of this compound contribute to developing new materials with unique properties. The synthesis of heterocycles via 2-picolinium bromide and the exploration of these compounds' antimicrobial activities demonstrate the compound's versatility in creating materials with potential applications in healthcare and industry (Darwish, 2008).
Mechanism of Action
Target of Action
N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide, also known as THPP, is a chemical compound that has recently gained attention in various fields of research due to its biological properties They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Biochemical Analysis
Biochemical Properties
Thiophene and its substituted derivatives, including N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide, are known to interact with various enzymes, proteins, and other biomolecules . They are reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Cellular Effects
The exact cellular effects of this compound are not fully understood yet. Thiophene derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is not yet fully elucidated. It is known that thiophene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Studies on similar thiophene-based compounds have shown rapid (<100 fs) proton transfer dynamics, followed by vibrational relaxation .
Dosage Effects in Animal Models
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully understood. Thiophene derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully understood. Similar compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is not yet known. Similar compounds may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-11(12-5-3-9-18-12)6-8-15-13(17)10-4-1-2-7-14-10/h1-5,7,9,11,16H,6,8H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHNWKPCIWELSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCC(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

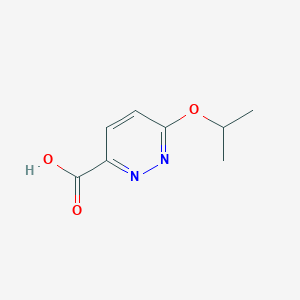

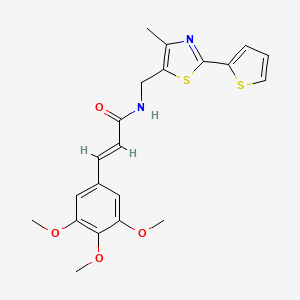
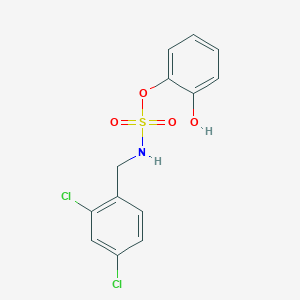
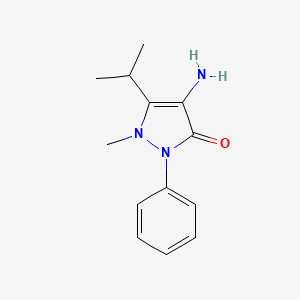

![2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2381678.png)
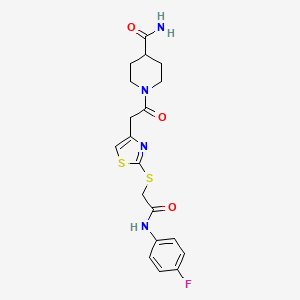

![2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2381681.png)
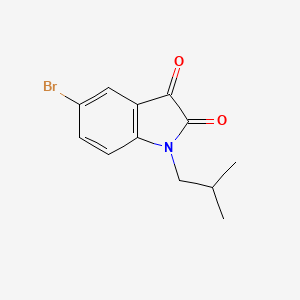
![1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrolidine](/img/structure/B2381686.png)

![N-benzyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2381690.png)